

C.I. Reactive Orange 16: A Comprehensive Physicochemical and Methodological Guide

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Compound of Interest

Compound Name: **Reactive Orange 16**

Cat. No.: **B082518**

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Introduction: C.I. **Reactive Orange 16** is a sulfonated monoazo reactive dye belonging to the vinyl sulfone class.^{[1][2]} Widely recognized under synonyms such as Remazol Brilliant Orange 3R, this dye is a staple in the textile industry for coloring cellulosic fibers like cotton and viscose due to its ability to form strong, covalent bonds, ensuring high wash fastness.^{[1][2]} Beyond textiles, **Reactive Orange 16** serves as a model compound in environmental remediation research and has applications in biological staining and diagnostics.^[1] This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols, and key chemical pathways.

Chemical and Physical Properties

C.I. **Reactive Orange 16** is characterized by its vibrant orange hue and high solubility in water, a feature attributable to the multiple sulfonate groups in its molecular structure.^{[1][3]}

Table 1: Physicochemical Properties of C.I. **Reactive Orange 16**

Property	Value	References
Molecular Formula	C ₂₀ H ₁₇ N ₃ Na ₂ O ₁₁ S ₃	[1] [4] [5]
Molecular Weight	617.54 g/mol	[1] [5] [6]
Appearance	Orange to dark red powder	[1]
Melting Point	>300 °C	[1]
Colour Index Number	17757	[1]
CAS Numbers	12225-88-6, 20262-58-2, 12769-09-4	[5]

Table 2: Solubility Profile of C.I. **Reactive Orange 16**

Solvent	Solubility	Temperature (°C)	References
Water	120 g/L	20	[1] [5]
>150 g/L	80	[1] [5]	
Methanol	Soluble	Not Specified	[3] [7]
Ethanol	Soluble	Not Specified	[3]
Dimethylformamide (DMF)	Readily Soluble	Not Specified	[3]
Dimethyl Sulfoxide (DMSO)	Readily Soluble	Not Specified	[3]
Acetone	Soluble	Not Specified	[3]
Chloroform	Sparingly Soluble / Insoluble	Not Specified	[3]

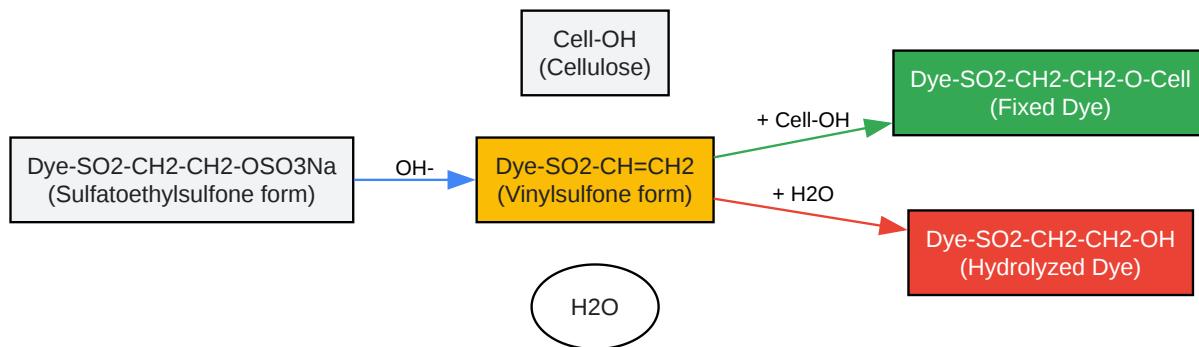
Table 3: Spectral Properties of C.I. **Reactive Orange 16**

Property	Value	Solvent	References
λ_{max}	493 nm	Water	[1]
λ_{max}	494 nm	Water	[8]
λ_{max}	480 nm	Water (pH 10)	[9]
λ_{max} (secondary peak)	388 nm	Methanol	[7]
λ_{max}	494 nm	Methanol	[7]

Chemical Structure and Reactivity

C.I. **Reactive Orange 16** is a single azo class dye.[5] Its reactive nature is conferred by the vinyl sulfone group, which is formed from the sulfatoethylsulfone group under alkaline conditions.[2] This highly reactive group can then form a covalent ether linkage with the hydroxyl groups of cellulosic fibers.[2] However, this fixation reaction is in competition with hydrolysis, where the vinyl sulfone group reacts with water, deactivating the dye.[2]

Caption: Chemical structure of C.I. **Reactive Orange 16**.



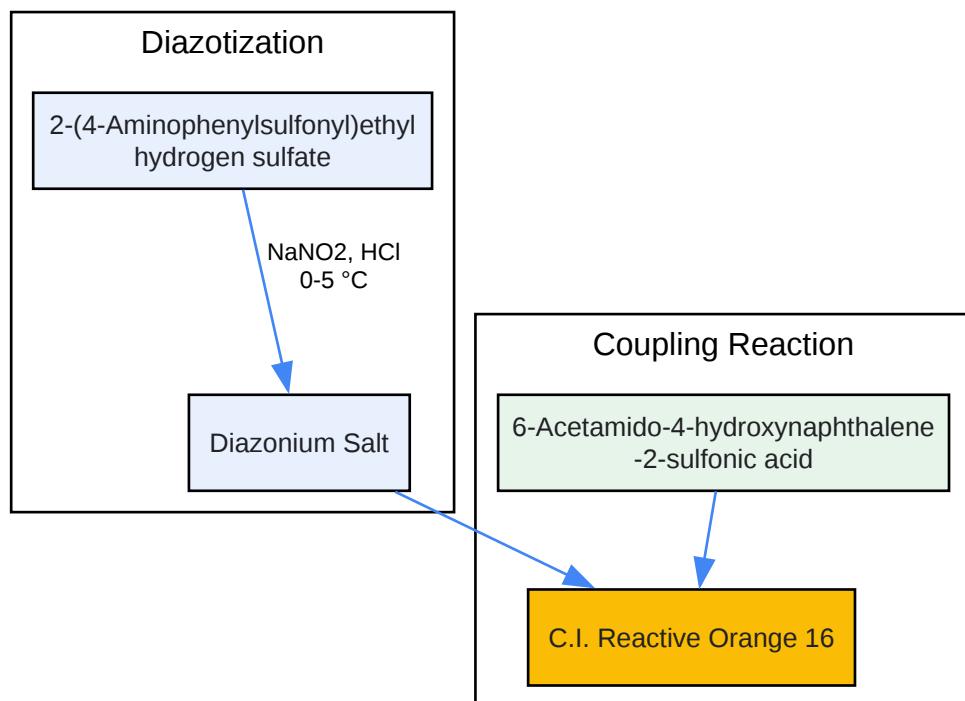
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Caption: Reaction mechanism of C.I. **Reactive Orange 16**.

Experimental Protocols

The manufacturing process involves the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, followed by coupling with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid.

[5]



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Caption: Synthesis workflow for **C.I. Reactive Orange 16**.

This protocol describes a typical laboratory procedure for dyeing cotton fabric with **Reactive Orange 16**.[10]

- Materials:
 - **C.I. Reactive Orange 16**
 - Scoured and bleached cotton fabric
 - Anhydrous sodium sulfate (Glauber's salt)
 - Anhydrous sodium carbonate (soda ash)

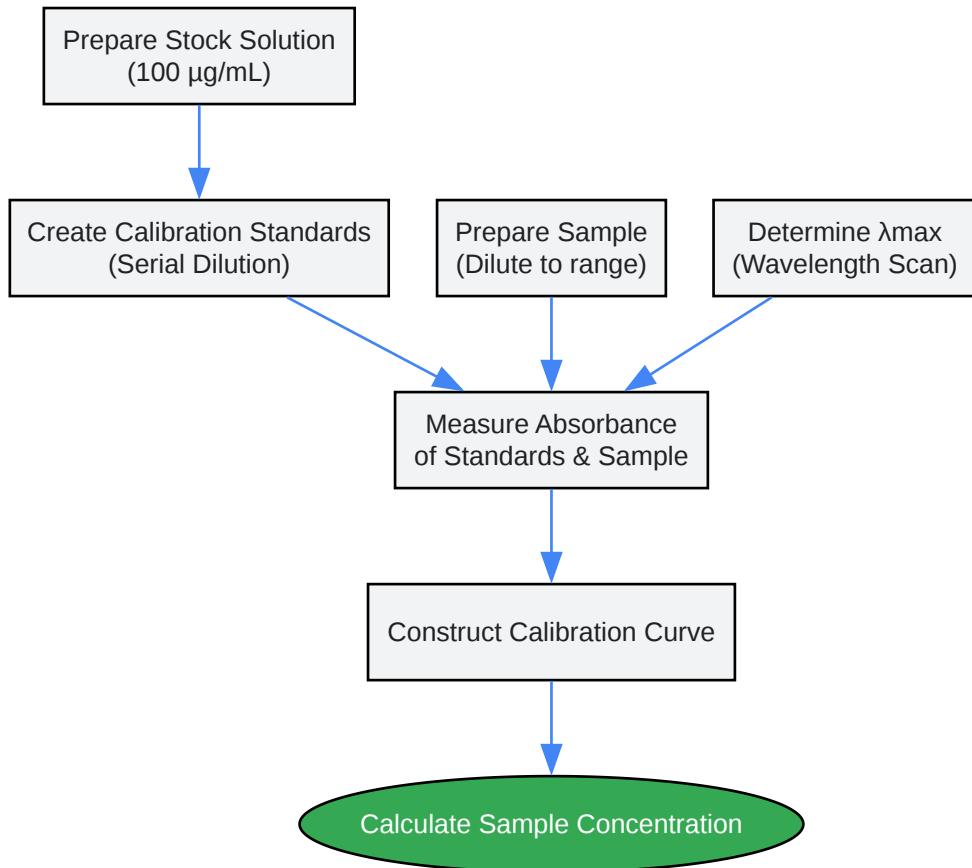
- Wetting/sequestering agent
- Acetic acid
- Non-ionic detergent
- Deionized water
- Laboratory dyeing machine or thermostatically controlled water bath

- Procedure:
 - Fabric Preparation: Begin with a pre-scoured and bleached 10 g cotton fabric sample.[10]
 - Dye Bath Preparation: In a 250 mL beaker, add 170 mL of deionized water. Add 10 mL of a 200 g/L Glauber's salt solution and 0.2 g of a wetting/sequestering agent.[10]
 - Exhaustion Phase: Place the beaker in the dyeing apparatus and introduce the cotton fabric. Start agitation and raise the temperature to 60°C. Add 10 mL of a 1% **Reactive Orange 16** stock solution and run for 30 minutes.[10]
 - Fixation Phase: Add 10 mL of a 100 g/L soda ash solution. Continue dyeing at 60°C for an additional 60 minutes.[10]
 - After-treatment (Wash-off):
 - Remove the fabric and rinse thoroughly with cold water.[10]
 - Neutralize with a 1 g/L acetic acid solution for 5 minutes.[10]
 - Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes.[10]
 - Rinse with hot and then cold water until the runoff is clear.[10]
 - Air-dry the fabric.[10]

This method is suitable for determining the concentration of **Reactive Orange 16** in simple matrices.[8]

- Instrumentation:
 - Double-beam UV-Vis spectrophotometer
 - 1 cm path length quartz cuvettes
- Procedure:
 - Standard Preparation: Prepare a 100 µg/mL stock solution of **Reactive Orange 16** in deionized water. From this, prepare a series of calibration standards (e.g., 0.5 to 25 µg/mL).[8]
 - Sample Preparation: Dilute the sample containing the dye with deionized water to ensure the absorbance falls within the calibration range.[8]
 - Measurement:
 - Perform a wavelength scan from 200 to 800 nm to confirm the wavelength of maximum absorbance (λ_{max}), which is approximately 494 nm.[8]
 - Measure the absorbance of the standards and the sample at the determined λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration for the standards.
 - Determine the concentration of the sample from the calibration curve.

UV-Vis Spectrophotometry Workflow



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Caption: UV-Vis spectrophotometry workflow.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the unreacted, fixed, and hydrolyzed forms of the dye.[2]

- Instrumentation:
 - HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
 - C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase and Gradient:
 - Mobile Phase A: Acetonitrile

- Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0)
- A representative gradient could be: 0-5 min: 10% A; 5-20 min: 10% to 90% A; 20-25 min: 90% A; 25-30 min: 90% to 10% A.[2]
- Procedure:
 - Sample Preparation:
 - Dyebath analysis: Dilute a sample of the dyebath with the initial mobile phase.[2]
 - Fixed dye analysis: Strip the dye from a known weight of the dyed fabric using a suitable solvent (e.g., a mixture of water, pyridine, and dimethylformamide).[2]
 - Analysis: Inject the prepared sample into the HPLC system. Monitor the elution at the λ_{max} of the dye. The more polar, hydrolyzed dye will typically elute earlier than the unreacted dye.[2]
 - Quantification: Integrate the peak areas and compare them to a calibration curve of the pure dye to quantify the different forms.[2]

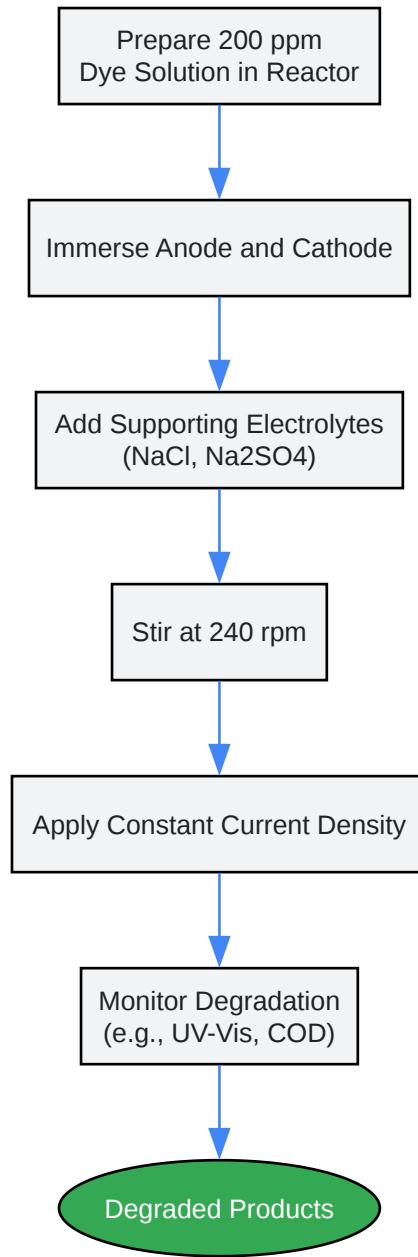
This protocol is based on a study investigating the removal of **Reactive Orange 16** from wastewater.[1]

- Materials:
 - 200 ppm solution of **Reactive Orange 16**
 - 1 L glass reactor
 - Particle-coated anode (e.g., Ti/GO-GAC-RuO₂-Sb₂O₅-CeO₂)
 - Stainless steel cathode
 - DC power supply
 - Supporting electrolytes: NaCl and Na₂SO₄
 - Magnetic stirrer

- Procedure:

- Prepare a 200 ppm solution of the dye in the reactor.[[1](#)]
- Immerse the anode and cathode, maintaining a 1.5 cm space between them.[[1](#)]
- Add supporting electrolytes (e.g., 2 g/L of each).[[1](#)]
- Maintain uniform mixing with a magnetic stirrer at 240 rpm.[[1](#)]
- Apply a constant current density (e.g., 60 mA/cm²) to initiate electrochemical oxidation.[[1](#)]

Electrochemical Degradation Workflow



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Caption: Electrochemical degradation workflow.

Stability and Safety

- Stability: C.I. **Reactive Orange 16** solutions are susceptible to degradation. Stability is influenced by pH, temperature, and light exposure.^[11] To enhance stability, solutions should be stored in neutral to slightly alkaline conditions (pH 7.0-8.0), refrigerated (e.g., 4°C), and

protected from light in amber or opaque containers.[11] Both highly acidic and highly alkaline conditions can promote degradation and hydrolysis.[11]

- Safety: C.I. **Reactive Orange 16** is considered a hazardous substance.[1][12] It can cause skin and eye irritation and may lead to allergic skin reactions or respiratory irritation.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[4] Always refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[1]

Applications in Research

- Environmental Science: Due to its persistence, **Reactive Orange 16** is frequently used as a model pollutant to study the efficacy of water treatment technologies, including advanced oxidation processes like photocatalytic and electrochemical degradation.[1][13]
- Biological Staining: Like other reactive dyes, it can be used as a fixable dead cell stain in cellular analysis.[1] The dye covalently binds to intracellular amines, which are more accessible in cells with compromised membranes (dead cells), resulting in a stronger signal compared to live cells.[1]

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